molecular formula C15H21NO6S B12098006 (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate

(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate

Cat. No.: B12098006
M. Wt: 343.4 g/mol
InChI Key: DXQVFSHKIICNIO-ZDUSSCGKSA-N
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Description

(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a complex structure that includes an ethyl ester, a benzyl group, and a methylsulfonyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, benzyl bromide, and methylsulfonyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of ethyl acetate with benzyl bromide in the presence of a base like sodium hydride.

    Amidation: The intermediate is then subjected to amidation with an appropriate amine to form the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.

Biology

This compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It may also serve as a model compound in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic pathways and targets.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: The enantiomer of the compound , with similar chemical properties but different biological activities.

    Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate: Lacks the methylsulfonyl group, leading to different reactivity and applications.

    Methyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from synthetic chemistry to biological studies.

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetate

InChI

InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)/t13-/m0/s1

InChI Key

DXQVFSHKIICNIO-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C

Origin of Product

United States

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